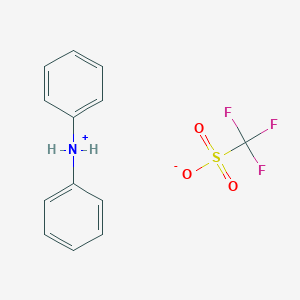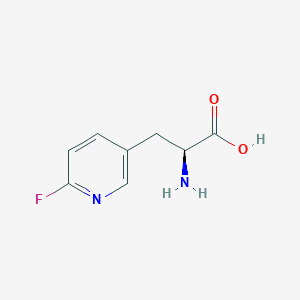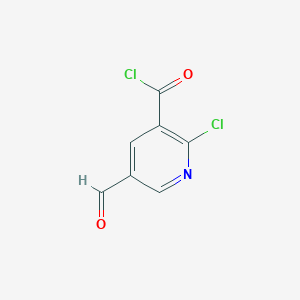
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one, also known as MTO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of tetrazoles, which are known for their diverse biological activities. MTO has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one exerts its pharmacological effects by modulating the activity of various enzymes and receptors in the body. It inhibits the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one also activates the adenosine A1 receptor, which reduces neuronal excitability and pain perception.
Biochemical and Physiological Effects:
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to have a neuroprotective effect in the brain, possibly through the activation of the adenosine A1 receptor. 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has a short half-life in the body, and it is rapidly metabolized and excreted.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized and purified to high levels of purity. It has a well-defined chemical structure, which allows for accurate characterization and analysis. However, 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has some limitations as well. It has a short half-life in the body, which makes it difficult to study its long-term effects. It also has low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one. One potential application is in the development of new drugs for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one could also be used as a tool to study the role of adenosine A1 receptor in pain and neuroprotection. Further studies are needed to investigate the pharmacokinetics and safety of 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one in humans.
Méthodes De Synthèse
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one can be synthesized by reacting 5-methyl-3-aminooxazole with sodium azide and nitrous acid. The reaction proceeds through a diazo intermediate, which undergoes intramolecular cyclization to form 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has been extensively studied for its pharmacological properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by macrophages and monocytes. This anti-inflammatory effect is mediated through the inhibition of the NF-κB signaling pathway. 1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one has also been found to activate the adenosine A1 receptor, which contributes to its analgesic and antipyretic effects.
Propriétés
Numéro CAS |
175904-79-7 |
|---|---|
Nom du produit |
1-(5-methyl-1,2-oxazol-3-yl)-2H-tetrazol-5-one |
Formule moléculaire |
C5H5N5O2 |
Poids moléculaire |
167.13 g/mol |
Nom IUPAC |
4-(5-methyl-1,2-oxazol-3-yl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C5H5N5O2/c1-3-2-4(7-12-3)10-5(11)6-8-9-10/h2H,1H3,(H,6,9,11) |
Clé InChI |
ZLSGKIYORVCLFN-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NO1)N2C(=O)N=NN2 |
SMILES |
CC1=CC(=NO1)N2C(=O)NN=N2 |
SMILES canonique |
CC1=CC(=NO1)N2C(=O)N=NN2 |
Synonymes |
5H-Tetrazol-5-one,1,2-dihydro-1-(5-methyl-3-isoxazolyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Trifluoromethoxy)phenyl]aniline](/img/structure/B63930.png)






![7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B63954.png)

![[(2S)-1-[[(2S)-1-[2-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxyethylamino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] 1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carboxylate](/img/structure/B63960.png)

![3-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoylamino]-2-methylpropanoic acid](/img/structure/B63962.png)

